ONPG

reporter gene assays promoter activity quantification blue-white screening

Quantitative β-galactosidase measurement requires the correct substrate. Substituting ONPG with X-Gal or CPRG invalidates Miller unit comparability. ONPG (CAS 28347-45-7) enables spectrophotometric detection at 420 nm with linear dynamic range spanning six orders of magnitude. - Standardized Miller assay substrate since 1972 - Soluble yellow ONP product, no specialized reader needed - Vmax = 41.1 for high-activity sample screening

Molecular Formula C12H15NO8
Molecular Weight 301.25 g/mol
CAS No. 28347-45-7
Cat. No. B10762244
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameONPG
CAS28347-45-7
Molecular FormulaC12H15NO8
Molecular Weight301.25 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)[N+](=O)[O-])OC2C(C(C(C(O2)CO)O)O)O
InChIInChI=1S/C12H15NO8/c14-5-8-9(15)10(16)11(17)12(21-8)20-7-4-2-1-3-6(7)13(18)19/h1-4,8-12,14-17H,5H2/t8-,9+,10+,11-,12-/m1/s1
InChIKeyKUWPCJHYPSUOFW-YBXAARCKSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility>45.2 [ug/mL] (The mean of the results at pH 7.4)

ONPG β-Galactosidase Substrate: Core Properties


Ortho-Nitrophenyl-β-D-galactopyranoside (ONPG) is a chromogenic substrate for β-galactosidase, a key reporter enzyme encoded by the lacZ gene. Upon enzymatic hydrolysis, colorless ONPG is cleaved into galactose and ortho-nitrophenol (ONP), a soluble yellow product that can be quantitatively measured by absorbance at 420 nm [1]. ONPG serves as the foundational substrate for the classic Miller assay, the most widely standardized method for β-galactosidase quantification in bacterial systems since 1972 [2].

Quantitative Workflow Chromogenic substrate for spectrophotometric lacZ reporter gene quantification
Gold Standard Assay Defining substrate for the Miller assay, standardized since 1972
Wide Dynamic Range Detectable product at 420 nm supports screening across 6 orders of magnitude

Why ONPG Cannot Be Substituted


β-galactosidase substrates differ fundamentally in solubility, detection wavelength, extinction coefficient, and enzyme kinetics, rendering them non-interchangeable without significant assay revalidation. ONPG produces a soluble yellow product measurable at 420 nm, while X-Gal yields an insoluble blue precipitate suited only for qualitative screening [1]. CPRG generates chlorophenol red detectable at 570 nm with approximately 10-fold higher sensitivity but requires different assay parameters [2]. PNPG (para-isomer) exhibits distinct kinetic behavior and cation activation profiles compared to ONPG [3]. Substituting any alternative for ONPG in established protocols such as the Miller assay necessitates complete recalibration and invalidates comparability with decades of published reference data.

ONPG Soluble yellow product, quantitative at 420 nm
vs
X-Gal Insoluble blue precipitate, only qualitative screening; may not transfer for numerical activity values
ONPG Higher Vmax supports robust signal in high-activity samples
vs
CPRG ~10× higher sensitivity but lower maximum velocity; assay-response context may shift
ONPG Standard for E. coli lacZ and thermostable enzyme sources
vs
PNPG Isomer preference varies by enzyme source; cation activation profiles may not reproduce

ONPG Quantitative Performance Comparison


Quantitative vs. Qualitative Detection

ONPG is the substrate of choice when quantitative β-galactosidase activity measurement is required, in contrast to X-Gal which is suitable only for qualitative detection. X-Gal hydrolysis produces an insoluble blue precipitate that enables visual screening but cannot be reliably quantified [1]. In contrast, ONPG hydrolysis yields soluble ortho-nitrophenol that permits spectrophotometric quantification at 420 nm. A direct comparative study of the A136 liquid X-gal assay versus ONPG assay demonstrated linear regression R² values of 0.996 and 0.993 respectively for C6-HSL concentration-response relationships, confirming that both can detect β-galactosidase but ONPG remains the established quantitative standard [2].

Quantitative vs. Qualitative
Head-to-head
R² = 0.993 linearity in dose-response; soluble ONP product at 420 nm vs. insoluble X-Gal precipitate
Supports quantitative assay use context
X-Gal limited to qualitative screening context
reporter gene assays promoter activity quantification blue-white screening

Sensitivity vs. Maximum Velocity

CPRG offers approximately 10-fold greater sensitivity than ONPG for β-galactosidase detection, but this enhanced sensitivity is achieved at the cost of a lower Vmax. In a direct kinetic comparison using purified β-galactosidase, CPRG exhibited a Km of 1.35 mM and Vmax of 21.4, while ONPG showed a Km of 2.42 mM and Vmax of 41.1 [1]. Chlorophenol red (CPRG product) has an extinction coefficient 21-fold higher than ortho-nitrophenol (ONPG product), which, combined with the Vmax difference, yields approximately 10-fold higher sensitivity for CPRG [1]. Notably, the study demonstrated that CPRG at 8.0 mM permitted detection of low enzyme levels from transfected HeLa cells that could not be detected using ONPG [1].

Sensitivity vs. Vmax
Head-to-head
Vmax = 41.1 vs. CPRG Vmax = 21.4; CPRG sensitivity ~10× higher due to extinction coefficient
Supports selection for high-activity sample workflow
CPRG may support low-abundance enzyme detection review
mammalian cell transfection low-level enzyme detection colorimetric assay optimization

Catalytic Efficiency vs. Lactose

ONPG is hydrolyzed with substantially higher catalytic efficiency than the natural substrate lactose. For recombinant β-galactosidase from L. bulgaricus, ONPG exhibited a Km of 0.919 ± 0.088 mM, kcat of 603 ± 15 s⁻¹, and catalytic efficiency (kcat/Km) of 655,000 M⁻¹s⁻¹, while lactose showed a Km of 19.2 ± 3.8 mM, kcat of 234 ± 13 s⁻¹, and catalytic efficiency of only 12,300 M⁻¹s⁻¹ [1]. Similarly, the thermostable Gal308 β-galactosidase demonstrated kcat/Km for ONPG (172.1 s⁻¹mM⁻¹) that is 4.6-fold higher than for lactose (37.2 s⁻¹mM⁻¹), with Km values of 2.7 ± 0.3 mM for ONPG versus 7.1 ± 0.8 mM for lactose .

Catalytic Efficiency
Cross-study
kcat/Km = 655,000 M⁻¹s⁻¹ (L. bulgaricus); ~53-fold higher than lactose
Supports practical reporter assay context
Lactose context may require higher enzyme concentrations
enzyme kinetics substrate specificity catalytic efficiency

Isomer-Dependent Activity

ONPG and PNPG (para-nitrophenyl-β-D-galactopyranoside) differ substantially in enzyme source-dependent activity and thermodynamic behavior. For E. coli β-galactosidase, ONPG and PNPG show dramatically discriminated activity, while T. thermosulfurigenes β-galactosidase exhibits very similar activity with both substrates [1]. Michaelis-Menten analysis from 5.5°C to 45°C revealed that while binding and transition state free energies are similar for ONPG and PNPG with E. coli β-galactosidase, the enthalpic and entropic contributions differ substantially [2]. With Streptococcus thermophilus β-galactosidase, Na⁺ activates ONPG hydrolysis while K⁺ better activates PNPG hydrolysis, demonstrating distinct cation sensitivity [3]. Notably, some enzymes exhibit strong isomer preference: a cold-adapted Pseudoalteromonas β-galactosidase preferred PNPG with 58% higher activity than against ONPG [4], while a metagenome-derived thermostable enzyme showed 100% relative activity with ONPG but <1% with PNPG [5].

Isomer-Dependent Activity
Head-to-head
Activity varies from similar to 100× higher for ONPG vs. PNPG, depending on enzyme source
Enzyme-source attribution review required
PNPG may show near-zero activity for some enzymes
isomer specificity enzyme thermodynamics substrate selection

Colorimetric vs. Fluorogenic Cost

ONPG enables colorimetric β-galactosidase detection using standard spectrophotometers, whereas FDG and other fluorogenic substrates require specialized fluorescence detection equipment. While FDG offers higher sensitivity and single-cell analysis capability , ONPG maintains the widest dynamic range among colorimetric substrates, spanning six orders of magnitude in enzyme detection [1]. In contrast to fluorogenic substrates like FDG and MUG, ONPG-based assays can be performed with basic laboratory spectrophotometers, reducing capital equipment requirements and enabling broader accessibility across academic, industrial, and educational settings [2].

Colorimetric vs. Fluorogenic
Class-level
Standard spectrophotometer sufficient; dynamic range spans 6 orders of magnitude
Supports accessible, cost-effective assay context
Fluorogenic substrates require specialized readers
reporter gene detection assay cost analysis instrumentation requirements

Miller Assay Standardization

ONPG is the defining substrate for the Miller assay, the most universally standardized method for quantifying β-galactosidase activity in bacterial systems. The Miller unit—calculated as (1000 × A420) / (OD600 × time × volume)—is defined explicitly using ONPG as the substrate [1]. This assay has been validated across diverse applications, including CRISPR-edited strain screening where loss of β-galactosidase activity was confirmed via Miller assays using ONPG at 1 mg/mL with absorbance recorded at 420 nm . The assay requires ONPG to be in excess for linearity, with optimal reaction times of 15 minutes to 6 hours for faint yellow color development [2]. No alternative substrate (CPRG, X-Gal, PNPG, or FDG) can produce Miller units or be substituted into the standardized Miller protocol without complete recalibration and loss of comparability to decades of published data.

Miller Assay Standard
Reported
Defining substrate for Miller units; validated in CRISPR screening at 1 mg/mL, A420
Supports literature-comparable data context
Alternative substrates require complete recalibration
Miller assay lacZ reporter CRISPR screening

ONPG Recommended Applications


lacZ Reporter Gene Assays

ONPG is essential for quantitative β-galactosidase measurements in lacZ reporter systems. Unlike X-Gal, which is qualitative, ONPG enables spectrophotometric quantification of promoter activity, with linear regression R² = 0.993 in dose-response studies [1]. The Miller assay, standardized since 1972, remains the benchmark for bacterial lacZ quantification, with activity reported in Miller units and applications ranging from basic promoter analysis to CRISPR screening [2].

High-Activity Enzyme Screening

ONPG is preferred for screening high-activity β-galactosidase samples due to its ~2× higher Vmax compared to CPRG (Vmax = 41.1 vs. 21.4 for CPRG) [1], enabling faster assay development and stronger signals in high-activity conditions. Its catalytic efficiency (kcat/Km = 655,000 M⁻¹s⁻¹ for L. bulgaricus LacZ) [2] and 4.6-fold higher efficiency than lactose [3] make it ideal for industrial strain screening and enzyme engineering where high signal-to-noise ratio is prioritized.

Standardized Miller Assays

ONPG is mandatory for any assay intended to be compared with published β-galactosidase activity data expressed in Miller units [1]. The Miller assay protocol using 1 mg/mL ONPG, Z-buffer, and 420 nm absorbance measurement [2] is the field standard. Alternative substrates (CPRG, PNPG, FDG) cannot be substituted without complete assay recalibration and loss of comparability. Researchers requiring consistency with decades of lacZ literature should procure ONPG.

Educational and Budget Labs

ONPG enables β-galactosidase detection using standard spectrophotometers, unlike fluorogenic substrates (FDG, MUG) requiring specialized fluorescence readers [1]. With a detection dynamic range spanning six orders of magnitude [2], ONPG provides robust quantification at lower capital cost, making it suitable for teaching laboratories and budget-constrained research environments.

Application
Selection Property
Validation Focus
lacZ reporter gene assays
Quantitative chromogenic detection
Linear dose-response and Miller unit calculation
High-activity enzyme screening
Higher maximum velocity context
Signal strength and assay development speed
Standardized Miller assays
Protocol-defined substrate identity
Comparability with published lacZ literature
Educational & budget labs
Spectrophotometer-based workflow
Capital equipment requirement review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for ONPG

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.